molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No. B1668759
CAS RN: 530-62-1
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
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Description

1,1’-Carbonyldiimidazole (CDI) is an organic compound with the molecular formula (C3H3N2)2CO . It is a white crystalline solid often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .


Synthesis Analysis

CDI can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . The imidazole serves both as the nucleophile and the base . CDI hydrolyzes readily to give back imidazole .


Molecular Structure Analysis

The molecular structure of 1,1’-Carbonyldiimidazole consists of two imidazole rings connected by a carbonyl group . The molecular weight of CDI is 162.15 g/mol .


Chemical Reactions Analysis

CDI is mainly employed to convert amines into amides, carbamates, ureas. It can also be used to convert alcohols into esters . The formation of amide is promoted by CDI .


Physical And Chemical Properties Analysis

CDI is a white fine powder with a melting point of 119 °C . It reacts with water .

Scientific Research Applications

  • Synthesis of 1,2,5-Oxadiazoles : 1,1'-Carbonyldiimidazole is instrumental in the formation of 3,4-disubstituted 1,2,5-oxadiazoles (furazans) from bisoximes, enabling their preparation at temperatures well below their decomposition points (Neel & Zhao, 2018).

  • Mechanochemical Synthesis of Carbamates : It has been used as an eco-friendly acylation agent for the mechanochemical preparation of carbamates, enhancing reactivity under mild conditions (Lanzillotto et al., 2015).

  • Affinity Chromatography : 1,1'-Carbonyldiimidazole can activate cross-linked agaroses for affinity chromatography without introducing additional charged groups (Bethell et al., 1979).

  • Degradation of Hydroxyiminopropionic Acids : It serves as a reagent for the preparation of arylacetonitriles from hydroxyiminopropionic acids (Kitagawa et al., 1991).

  • Lossen Rearrangement : 1,1'-Carbonyldiimidazole mediates the Lossen rearrangement of hydroxamic acids to isocyanates, representing a green alternative to standard processes (Dubé et al., 2009).

  • Parallel Synthesis of 1,2,4-Oxadiazoles : It facilitates parallel purification of oxadiazole products by liquid-liquid extraction and filtration (Deegan et al., 1999).

  • Enzyme and Ligand Immobilization : Used in the preparation of activation gel matrices suitable for immobilizing proteins and other ligands (Hearn, 1987).

  • Synthesis of Imidazolidin-2-ones : Useful in the treatment of α-aminonitriles to produce substituted imidazolidin-2-ones (Kurz & Widyan, 2004).

  • Synthesis of Aziridines : The reaction with β-amino alcohols leads to aziridines, influenced by the nitrogen substituent's size (Cutugno et al., 2001).

  • Non-Isocyanate Polyurethanes : Provides a platform to generate high molecular weight polyurethanes from diols and diamines, eliminating the need for isocyanates (Wolfgang et al., 2021).

Safety And Hazards

CDI is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child . It should be handled with appropriate safety measures .

Future Directions

The use of CDI in combination with mechanochemistry, which allows for essentially solvent-free reactions, is a promising green chemistry approach . CDI functionalized diols will allow the preparation of diverse polyurethanes without the use of isocyanate-containing monomers . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

properties

IUPAC Name

di(imidazol-1-yl)methanone
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InChI

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H
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InChI Key

PFKFTWBEEFSNDU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N4O
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DSSTOX Substance ID

DTXSID9038761
Record name 1,1'-Carbonylbis(1H-imidazole)
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Molecular Weight

162.15 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Carbonyldiimidazole
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Product Name

1,1'-Carbonyldiimidazole

CAS RN

530-62-1
Record name 1,1′-Carbonyldiimidazole
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Record name 1,1'-carbonylbis-1H-imidazole
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Record name N,N'-CARBONYLDIIMIDAZOLE
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Synthesis routes and methods I

Procedure details

286.0 g of imidazole were introduced into 1400 g of chlorobenzene in a flask fitted with column and distillation bridge. 720 g of 30% strength methanolic sodium methoxide solution were added dropwise. First methanol was removed by distillation, followed by 300 ml of chlorobenzene. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene at 20° C. and dried at 60° C. under reduced pressure (50 mbar). 278.3 g of carbonyidiimidazole were thus obtained in the form of colorless crystals and having a purity of 97.8%. This corresponded to a yield of 84.0% of theory.
Quantity
286 g
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1400 g
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Synthesis routes and methods II

Procedure details

286.0 g of imidazole were introduced into 1200 g of chlorobenzene in a flask fitted with water separator, and 320 g of 50% strength aqueous sodium hydroxide solution were added dropwise. Water was then separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene, and dried at 60° C. under reduced pressure (50 mbar). 290.6 g of carbonyldiimidazole were thus obtained in the form of colorless crystals having a purity of 97%. This corresponded to a yield of 88% of theory.
Quantity
286 g
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1200 g
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Synthesis routes and methods III

Procedure details

1200 g of chlorobenzene and 272.4 g of imidazole were introduced into a flask fitted with water separator. 320 g of 50% strength by weight sodium hydroxide solution were added dropwise. Water was separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation, then 2 g of tributylhexadecylphosphonium bromide were added, and 202 g of phosgene were passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask. The precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene and dried at 60° C. under reduced pressure (50 mbar). 266 g of carbonyldiimidazole in the form of colorless crystals were obtained in a purity of 97.0%. This corresponded to a yield of 79.5% of theory.
Quantity
1200 g
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reactant
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272.4 g
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Yield
79.5%

Synthesis routes and methods IV

Procedure details

A solution of N-acetyl-S-(4-nitroxybutyroyl)cisteine (2.8 g, 9.6 mmoles) and 1,1′-carbonyldiimidazole (1.55 g, 9.6 mmoles) in tetrahydrofuran (50 ml) is prepared and left under stirring at room temperature for 1 hour. The reaction mixture is treated with acyclovir (2.16 g, 9.6 mmoles). After 6 hours of reaction at room temperature, the solution is evaporated at reduced pressure, the obtained residue treated with ethyl acetate and washed with brine. The organic phase is anhydrified with sodium sulphate and then dried under vacuum. The obtained residue is purified by chromatography on silica gel column eluting with ethyl acetate. 9-[[2-[N-acetyl-S-(4-nitroxybutyroyl)cisteinyl-]ethoxy]methyl]guanine is obtained. Yields: 9%.
Quantity
50 mL
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solvent
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2.16 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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